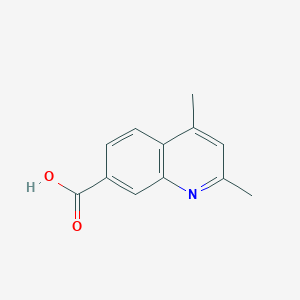

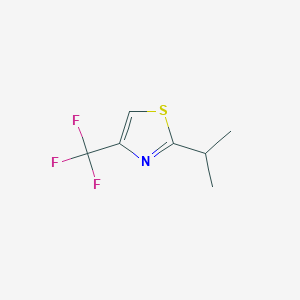

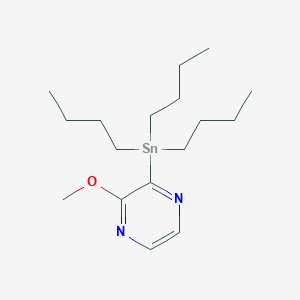

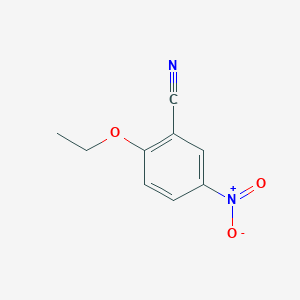

![molecular formula C14H15N3 B1317914 [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953723-76-7](/img/structure/B1317914.png)

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine” is a novel class of MT2-selective melatonin receptor antagonists . It is a part of a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . This compound has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a melatonin receptor antagonist . The acetamide bearing an unsubstituted indoline moiety displayed an excellent binding affinity and selectivity toward the MT2-subtype . Substitution of the indoline moiety reduced both MT2 affinity and selectivity, indicating that hydrophobic interactions play a decisive role in binding the out-of-plane substituent .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agent

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine and its derivatives have been explored for their potential as anticonvulsant agents. A study conducted by Pandey and Srivastava (2011) synthesized a series of Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. Several compounds exhibited significant protection against seizures in various models, highlighting the potential of these compounds in developing anticonvulsant drugs (Pandey & Srivastava, 2011).

Catalytic and Photocytotoxic Applications

Compounds related to [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine have been synthesized for various catalytic and photocytotoxic applications. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and reported their good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016). Basu et al. (2014) explored Iron(III) complexes involving (pyridin-2-yl)methyl methanamine derivatives for cellular imaging and photocytotoxicity, demonstrating their potential in generating reactive oxygen species and inducing apoptosis (Basu et al., 2014).

Ligand Chemistry and Sensing Applications

The compound and its derivatives are also significant in ligand chemistry and sensing applications. Aggrwal et al. (2021) discussed the reaction products of (pyridine-2-yl)methanamine with 2,3-dibromonaphthalene-1,4-dione, which showed potential in effectively and selectively detecting Hg and Ni ions (Aggrwal et al., 2021). Similarly, Ping-hua (2010) synthesized a polydentate ligand involving (pyridin-2-yl)methanamine and investigated its photophysical behaviors, highlighting its interaction with metals and potential applications in sensing and coordination chemistry (Ping-hua, 2010).

Zukünftige Richtungen

The future directions of this compound involve its potential use as a melatonin receptor antagonist . It has been prepared to probe the steric and electronic properties of the binding pocket of the MT2 receptor . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Eigenschaften

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJNMKUIENWOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.